Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Nomenclature and Classification of 5-Oxa-1-Azabicyclo[4.2.0] Systems
The nomenclature of oxacephalosporin compounds follows systematic conventions established for β-lactam antibiotics, with specific emphasis on the bicyclic core structure containing oxygen rather than sulfur. The 5-oxa-1-azabicyclo[4.2.0]oct-2-ene system represents a fundamental departure from traditional cephalosporin architecture, where the sulfur atom at position 1 in conventional cephems is replaced by an oxygen atom. This substitution fundamentally alters the electronic properties and conformational behavior of the molecule, creating distinct pharmacological and synthetic characteristics.
The classification system for β-lactam antibiotics establishes that β-lactams fused to unsaturated six-membered rings containing 3,6-dihydro-2H-1,3-oxazine rings are named oxacephems. The bicyclic β-lactams follow a specific numbering convention where position 1 is always adjacent to the β-carbon of the β-lactam ring, regardless of the heteroatom present. In oxacephalosporin derivatives, the numbering continues clockwise from position one until the β-carbon of the β-lactam is reached, then proceeds counterclockwise around the lactam ring to number the remaining carbons.
The stereochemical designation (6R,7S) in benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate indicates the specific spatial arrangement of substituents around the chiral centers at positions 6 and 7. This stereochemistry is crucial for biological activity and synthetic applications, as demonstrated by nuclear magnetic resonance spectroscopy studies that have established definitive conformational relationships in oxacepham derivatives. The molecular formula for such compounds typically follows the pattern exemplified by similar derivatives, where the benzhydryl protecting group contributes significantly to the overall molecular weight and stability.
Historical Development of Benzhydryl-Protected Cephalosporin Derivatives
The development of benzhydryl-protected cephalosporin derivatives emerged from the broader historical context of cephalosporin chemistry, which began in 1945 when an antibiotic-producing species of Cephalosporium was isolated from a sewage outfall in Sardinia. The subsequent discovery in Oxford four years later revealed that this organism produced several antibiotics, including penicillin N with a novel side-chain, and the isolation of cephalosporin C in 1953 marked a pivotal moment in β-lactam chemistry.
The introduction of benzhydryl protection strategies represented a significant advancement in synthetic methodology for cephalosporin derivatives. The benzhydryl ester serves as an acid-protecting group that can be easily removed under appropriate conditions, facilitating synthetic transformations while maintaining the integrity of the β-lactam core. Patent literature from the early 1980s documents extensive work on oxacephalosporin compounds, with specific emphasis on benzhydryl-protected derivatives that demonstrated enhanced synthetic utility.
The evolution of oxacephalosporin chemistry led to the development of compounds with the general formula containing the 5-oxa-1-azabicyclo[4.2.0]oct-2-ene core structure. These compounds were designed as synthetic intermediates that could be converted to various therapeutically active derivatives. The benzhydryl protecting group proved particularly valuable due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for multi-step synthetic sequences.
Research in the 1980s established that oxacephalosporin derivatives could be obtained in high purity as white solids, with the benzhydryl protection strategy enabling the isolation and characterization of intermediates that would otherwise be unstable. The development of these compounds required sophisticated understanding of stereochemistry, as evidenced by nuclear magnetic resonance studies that established useful shift rules for determining the configuration of substituents at the 3-position.
Significance in β-Lactam Chemistry Research
The significance of this compound in β-lactam chemistry research extends far beyond its role as a synthetic intermediate. This compound represents a crucial advancement in understanding structure-activity relationships within the oxacephalosporin family, providing insights into how oxygen substitution affects the conformational dynamics and reactivity of the bicyclic core.
Contemporary research has demonstrated that oxacephalosporin derivatives possess unique properties that distinguish them from conventional sulfur-containing cephalosporins. The oxygen substitution at position 5 creates altered electronic environments that affect both the stability of the β-lactam ring and the compound's interactions with biological targets. Studies utilizing nuclear magnetic resonance spectroscopy have revealed that the tetrahydroxazine ring in these compounds adopts specific conformations that can be definitively characterized through nuclear Overhauser effect experiments.
The compound serves as a valuable model system for investigating the stereochemical requirements of β-lactam activity. Research has established that the (6R,7S) configuration is particularly important for maintaining the appropriate spatial orientation of the benzamido substituent, which plays a critical role in target recognition. The 3-methyl substitution pattern provides additional structural complexity that has been exploited in developing new synthetic methodologies and understanding substituent effects on biological activity.
Advanced synthetic applications of this compound have demonstrated its utility in preparing more complex oxacephalosporin derivatives. The benzhydryl protection strategy enables selective functionalization of other positions on the molecule, while the specific stereochemistry ensures that subsequent transformations proceed with high selectivity. Chemical reactions involving this compound include hydrolysis under controlled conditions, nucleophilic substitution reactions at the 3-position, and transformations of the benzamido group that can lead to diversified product libraries.
Structural Relationship to Conventional Cephalosporins
The structural relationship between this compound and conventional cephalosporins reveals fundamental differences that impact both chemical behavior and biological activity. Conventional cephalosporins contain a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core structure, where sulfur occupies the position held by oxygen in oxacephalosporin derivatives.
The substitution of oxygen for sulfur fundamentally alters the electronic distribution within the bicyclic system. Sulfur, being larger and more polarizable than oxygen, creates different steric and electronic environments that affect both the stability of the β-lactam ring and the molecule's overall reactivity. Comparative studies have shown that oxacephalosporin derivatives often exhibit different hydrolysis patterns and stability profiles compared to their sulfur-containing analogs.
| Structural Feature | Conventional Cephalosporin | Oxacephalosporin |
|---|---|---|
| Heteroatom at Position 5 | Sulfur | Oxygen |
| Ring System | 5-thia-1-azabicyclo[4.2.0]oct-2-ene | 5-oxa-1-azabicyclo[4.2.0]oct-2-ene |
| Molecular Weight (Example) | Higher due to sulfur | Lower due to oxygen |
| Electronic Properties | More polarizable heteroatom | Less polarizable heteroatom |
| Synthetic Origin | Natural product derived | Purely synthetic |
The benzamido substitution at position 7 in both compound types serves similar protective and recognition functions, though the altered electronic environment in oxacephalosporins can affect the binding affinity and selectivity of this group. The presence of the benzhydryl ester at the 2-carboxylate position in the target compound provides additional steric bulk that influences the molecule's three-dimensional shape and reactivity patterns.
Conventional cephalosporins typically contain acetate or other leaving groups at the 3-position, while the methyl substitution in the oxacephalosporin derivative represents a more stable, non-hydrolyzable modification. This difference has significant implications for the compound's stability and potential synthetic applications, as the methyl group cannot be readily displaced under normal reaction conditions.
The stereochemical configuration (6R,7S) in the oxacephalosporin derivative corresponds to the natural configuration found in many biologically active cephalosporins, suggesting that this spatial arrangement is crucial for maintaining appropriate molecular recognition properties. However, the altered heteroatom composition creates subtle but important differences in the overall three-dimensional structure that can significantly impact biological activity and synthetic utility.
Properties
IUPAC Name |
benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22,24,27H,17H2,1H3,(H,29,31)/t22-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAAFHXDJJIDJE-AJTFRIOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3=CC=CC=C3)OC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=CC=C3)OC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions. This typically requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups, such as the benzamido and benzhydryl groups. These steps often require specific reagents and conditions, such as the use of protecting groups to prevent unwanted side reactions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Properties
This compound has shown potential as an antibiotic agent due to its structural similarity to existing β-lactam antibiotics. Its bicyclic structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. Research indicates that derivatives of this compound exhibit activity against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as a new class of antibiotics .
Mechanism of Action
The mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting these proteins, the compound disrupts the integrity of the bacterial cell wall, resulting in lysis and death of the bacteria.
Cancer Research
Antitumor Activity
Recent studies have identified benzhydryl derivatives as potential antitumor agents. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. This makes it a promising candidate for developing new chemotherapeutic agents .
Case Studies
In vitro studies demonstrated that certain derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. Further research is needed to evaluate its efficacy in vivo and understand the underlying mechanisms .
Neuroscience
Neuroprotective Effects
Research has suggested that benzhydryl compounds may exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could help alleviate symptoms associated with these conditions .
Chemical Synthesis
Synthetic Applications
Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows chemists to modify it further to create new compounds with desired biological activities .
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Potential antibiotic properties | Effective against Gram-positive/negative bacteria |
| Cancer Research | Antitumor activity | Induces apoptosis in cancer cell lines |
| Neuroscience | Neuroprotective effects | Modulates neurotransmitter systems; potential for neurodegenerative diseases |
| Chemical Synthesis | Intermediate for pharmaceutical synthesis | Useful in creating new compounds with biological activity |
Mechanism of Action
The mechanism of action of Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural variations among related cephalosporins and their implications:
Research Findings and Implications
5-Oxa vs. 5-Thia Cores : The 5-oxa substitution in the target compound and flomoxef sodium enhances β-lactamase stability but may reduce synthetic accessibility compared to 5-thia analogs .
Ester Group Impact : Benzhydryl esters improve lipophilicity and oral bioavailability in prodrugs, as seen in cefcapene pivoxil synthesis . However, 4-methoxybenzyl esters () offer better intermediate stability for functionalization .
Side Chain Engineering: The benzamido group in the target compound may balance Gram-positive and Gram-negative activity, while fluorinated or quinolinylthio side chains () target resistant pathogens .
Biological Activity
Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C24H24N6O4S2
- Molecular Weight : 524.62 g/mol
- IUPAC Name : this compound
Benzhydryl derivatives have been shown to exhibit biological activity primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes involved in the removal of acetyl groups from histones, leading to the repression of gene expression. By inhibiting these enzymes, benzhydryl compounds can induce apoptosis in cancer cells and affect cell cycle progression.
In Vitro Studies
-
Cell Viability Assays :
- MTT assays were conducted on various cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that the compound exhibits a dose-dependent reduction in cell viability.
- IC50 Values :
- Apoptosis Induction :
- Cell Cycle Analysis :
Case Studies
- Breast Cancer Treatment :
- Neuroprotection :
Q & A
Q. What synthetic routes are commonly employed for the preparation of benzhydryl cephalosporin derivatives like this compound?
The synthesis typically involves multi-step reactions starting from 7-aminocephalosporanic acid (7-ACA) or related intermediates. Key steps include:
- Acylation : Introduction of the benzamido group at the C7 position under controlled pH and temperature (e.g., using benzoyl chloride in dichloromethane with a tertiary amine base) .
- Protection/Deprotection : Use of benzhydryl esters to protect the carboxyl group at C2, followed by selective deprotection using acidic conditions .
- Purification Challenges : Flash chromatography may lead to decomposition due to the compound’s sensitivity; alternative methods like preparative HPLC or recrystallization are recommended .
Example Reaction Conditions :
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR Spectroscopy :
- ¹H NMR : Key signals include the benzhydryl aromatic protons (δ 7.2–7.5 ppm), C3 methyl group (δ 1.2–1.5 ppm), and β-lactam protons (δ 4.5–5.5 ppm) .
- ¹³C NMR : Confirms the bicyclic β-lactam core (C8 carbonyl at ~170 ppm) and ester functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Software Tools : Use SHELX (e.g., SHELXL for refinement) to handle twinning or high thermal motion in the benzhydryl group .
- Validation Metrics : Cross-check residual density maps, R-factors, and ADP (atomic displacement parameter) consistency. Discrepancies may arise from disordered solvent molecules or partial occupancy .
- Case Example : A study on a related cephalosporin showed that using ORTEP-3 for thermal ellipsoid visualization clarified ambiguities in the bicyclic ring conformation .
Q. What strategies mitigate decomposition during purification of this β-lactam compound?
- Temperature Control : Perform chromatography at 4°C to reduce thermal degradation .
- Solvent Selection : Avoid protic solvents (e.g., methanol) during flash chromatography; use ethyl acetate/hexane mixtures .
- Stabilization Additives : Include 0.1% formic acid in mobile phases to protonate the β-lactam nitrogen, enhancing stability .
Q. How can reaction yields be optimized for analogs with modified C3 substituents?
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired stereoisomer. For example, prolonged stirring at room temperature may improve diastereomeric excess .
- Catalysis : Use Pd(OAc)₂ or CuI for cross-coupling reactions at the C3 methyl position .
- Table: Yield Optimization
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| None | 25 | 45 |
| Pd(OAc)₂ | 50 | 72 |
Q. What computational methods assist in predicting the reactivity of the β-lactam ring?
- DFT Calculations : Model the ring strain energy (typically ~20–25 kcal/mol for bicyclic β-lactams) and nucleophilic attack sites .
- Docking Studies : Predict interactions with penicillin-binding proteins (PBPs) using AutoDock Vina, focusing on the benzamido group’s orientation .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for the β-lactam protons?
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
